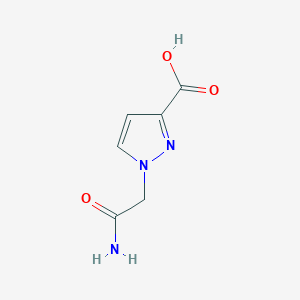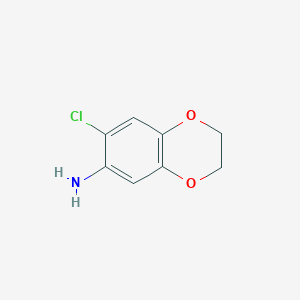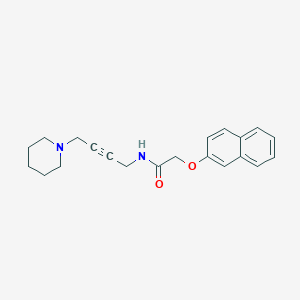
(((((2,2-Bis(5-(((diphenylphosphoryl)methoxy)methyl)-3-methyl-2-propoxybenzyl)propane-1,3-diyl)bis(3-methyl-4-propoxy-5,1-phenylene))bis(methylene))bis(oxy))bis(methylene))bis(diphenylphosphine oxide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(((((2,2-Bis(5-(((diphenylphosphoryl)methoxy)methyl)-3-methyl-2-propoxybenzyl)propane-1,3-diyl)bis(3-methyl-4-propoxy-5,1-phenylene))bis(methylene))bis(oxy))bis(methylene))bis(diphenylphosphine oxide) is a useful research compound. Its molecular formula is C101H112O12P4 and its molecular weight is 1641.89. The purity is usually 95%.
BenchChem offers high-quality (((((2,2-Bis(5-(((diphenylphosphoryl)methoxy)methyl)-3-methyl-2-propoxybenzyl)propane-1,3-diyl)bis(3-methyl-4-propoxy-5,1-phenylene))bis(methylene))bis(oxy))bis(methylene))bis(diphenylphosphine oxide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (((((2,2-Bis(5-(((diphenylphosphoryl)methoxy)methyl)-3-methyl-2-propoxybenzyl)propane-1,3-diyl)bis(3-methyl-4-propoxy-5,1-phenylene))bis(methylene))bis(oxy))bis(methylene))bis(diphenylphosphine oxide) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Applications
Phosphine oxides are known for their role in catalysis, particularly in palladium-catalyzed reactions such as the methoxycarbonylation of vinyl acetate. These reactions are pivotal for producing esters, which are precursors to various chemicals and materials. The efficiency of these catalysts is attributed to their ability to facilitate high selectivity towards the desired products under optimized conditions (Rucklidge et al., 2006).
Material Science and Polymer Chemistry
Phosphine oxides are integral in synthesizing high molecular weight poly(ether imide)s, demonstrating enhanced thermal stability and mechanical properties. These materials find applications in advanced technologies due to their high modulus, tensile strength, and thermal resistance, making them suitable for use in fire-resistant systems and other demanding environments (Tan et al., 1998).
Additionally, phosphine oxide derivatives contribute to the development of novel materials for organic light-emitting diodes (OLEDs), where they serve as electron-transporting layers. These materials help balance electron and hole transport in the device, significantly enhancing its luminous efficiency. Such advancements are critical for improving the performance and efficiency of OLEDs, a technology central to modern display and lighting solutions (Liu et al., 2015).
Propiedades
IUPAC Name |
5-(diphenylphosphorylmethoxymethyl)-1-[3-[5-(diphenylphosphorylmethoxymethyl)-3-methyl-2-propoxyphenyl]-2,2-bis[[5-(diphenylphosphorylmethoxymethyl)-3-methyl-2-propoxyphenyl]methyl]propyl]-3-methyl-2-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C101H112O12P4/c1-9-53-110-97-77(5)57-81(69-106-73-114(102,89-37-21-13-22-38-89)90-39-23-14-24-40-90)61-85(97)65-101(66-86-62-82(58-78(6)98(86)111-54-10-2)70-107-74-115(103,91-41-25-15-26-42-91)92-43-27-16-28-44-92,67-87-63-83(59-79(7)99(87)112-55-11-3)71-108-75-116(104,93-45-29-17-30-46-93)94-47-31-18-32-48-94)68-88-64-84(60-80(8)100(88)113-56-12-4)72-109-76-117(105,95-49-33-19-34-50-95)96-51-35-20-36-52-96/h13-52,57-64H,9-12,53-56,65-76H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYHKIIXPJCVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1C)COCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CC(CC4=C(C(=CC(=C4)COCP(=O)(C5=CC=CC=C5)C6=CC=CC=C6)C)OCCC)(CC7=C(C(=CC(=C7)COCP(=O)(C8=CC=CC=C8)C9=CC=CC=C9)C)OCCC)CC1=C(C(=CC(=C1)COCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1)C)OCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C101H112O12P4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1641.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2610850.png)

![Ethyl 2-{[4'-(2-ethoxy-2-oxo-1-phenylethoxy)[1,1'-biphenyl]-4-yl]oxy}-2-phenylacetate](/img/structure/B2610857.png)

![3-(3-methoxyphenyl)-7-(4-tosylpiperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2610859.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]furan-2-carboxamide](/img/structure/B2610861.png)





![N-benzyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2610869.png)